1-Ethoxybutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70808-60-5 |

|---|---|

Molecular Formula |

C6H14O2 |

Molecular Weight |

118.17 g/mol |

IUPAC Name |

1-ethoxybutan-1-ol |

InChI |

InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

HMNZROFMBSUMAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Ethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 1-ethoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific hemiacetal, this guide combines established principles of hemiacetal chemistry with predicted and computational data to offer a robust understanding of its molecular characteristics.

Chemical Structure and Identification

This compound is an acyclic hemiacetal with the chemical formula C₆H₁₄O₂. Its structure features a central carbon atom bonded to a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), a propyl group (-CH₂CH₂CH₃), and a hydrogen atom. This arrangement makes the central carbon a chiral center.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 70808-60-5[1]

-

Molecular Formula: C₆H₁₄O₂[1]

-

SMILES: CCCC(O)OCC[1]

-

InChI: InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3[1]

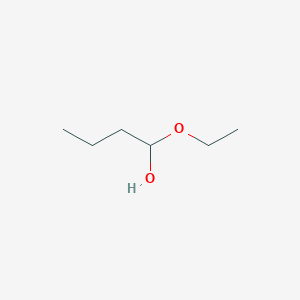

Diagram of the Chemical Structure of this compound:

Caption: Ball-and-stick model of this compound.

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds between carbon, oxygen, and hydrogen atoms. The central chiral carbon atom (C1) is sp³ hybridized, leading to a tetrahedral geometry with bond angles approximating 109.5 degrees. The oxygen atoms of the hydroxyl and ethoxy groups are also sp³ hybridized, each possessing two lone pairs of electrons, resulting in a bent geometry around these atoms.

Computed Molecular Properties:

| Property | Value |

| Molecular Weight | 118.17 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 29.5 Ų |

Data sourced from PubChem CID 21946345.[1]

Estimated Bond Lengths and Angles:

| Bond | Estimated Bond Length (Å) |

| C-C | 1.54 |

| C-O (ether) | 1.43 |

| C-O (alcohol) | 1.43 |

| O-H | 0.96 |

| C-H | 1.09 |

| Angle | Estimated Bond Angle (°) |

| C-C-C | 109.5 |

| C-O-C (ether) | 111.7 |

| C-O-H (alcohol) | 109.5 |

| H-C-H | 109.5 |

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following data is predicted based on its chemical structure and the known spectroscopic behavior of its constituent functional groups.

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5-4.8 | Triplet | 1H | -CH(OH)(OR)- |

| ~3.4-3.7 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.3 | Singlet | 1H | -OH |

| ~1.4-1.6 | Multiplet | 2H | -CH₂-CH₂CH₃ |

| ~1.2-1.4 | Multiplet | 2H | -CH₂-CH₃ |

| ~1.1-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~98-102 | -C(OH)(OR)- |

| ~60-65 | -O-CH₂-CH₃ |

| ~35-40 | -CH₂-CH₂CH₃ |

| ~18-22 | -CH₂-CH₃ |

| ~15-18 | -O-CH₂-CH₃ |

| ~13-15 | -CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Strong | C-H stretch (alkane) |

| 1050-1150 | Strong | C-O stretch (ether and secondary alcohol) |

Mass Spectrometry (Predicted Fragmentation):

The mass spectrum of this compound is expected to show fragmentation patterns characteristic of alcohols and ethers. The molecular ion peak ([M]⁺) at m/z = 118 may be weak or absent due to the lability of the hemiacetal. Common fragmentation pathways would include the loss of water (m/z = 100), the ethoxy group (m/z = 73), and the propyl group (m/z = 75). Alpha-cleavage adjacent to the oxygen atoms is also a likely fragmentation route.

Experimental Protocols

Synthesis of this compound (Representative Protocol):

This compound can be synthesized via the acid-catalyzed reaction of butanal and ethanol (B145695). This is an equilibrium process, and to favor the formation of the hemiacetal, the reaction is typically carried out at low temperatures without the removal of water.

Materials:

-

Butanal

-

Ethanol (anhydrous)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)

-

Inert solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve butanal in an excess of cold (0 °C) anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the anhydrous acid to the solution while stirring.

-

Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction has reached equilibrium (typically within a few hours), quench the reaction by adding a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation under reduced pressure.

Diagram of the Synthetic Pathway:

Caption: Synthesis of this compound from butanal and ethanol.

Reactivity and Stability

Acyclic hemiacetals like this compound are generally unstable and exist in equilibrium with their starting aldehyde and alcohol. This equilibrium is sensitive to reaction conditions. The presence of the hydroxyl and ether functional groups on the same carbon atom makes the molecule susceptible to both acidic and basic conditions.

-

Under acidic conditions: The hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized carbocation, which can then react with another molecule of alcohol to form a more stable acetal.

-

Under basic conditions: The hydroxyl proton can be removed to form an alkoxide.

-

Reactivity as a masked aldehyde: Due to the equilibrium with butanal, this compound can undergo reactions characteristic of aldehydes, such as reduction with sodium borohydride.

Diagram of Hemiacetal Equilibrium and Acetal Formation:

Caption: Equilibrium of this compound and its further reaction.

Conclusion

This compound serves as a key example of an acyclic hemiacetal, illustrating the fundamental principles of its structure, bonding, and reactivity. While direct experimental data is limited, a comprehensive understanding can be achieved through the application of established chemical principles and computational predictions. This guide provides a foundational resource for researchers and professionals in drug development and related scientific fields who may encounter or synthesize similar molecular structures.

References

An In-depth Technical Guide to 1-Ethoxybutan-1-ol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxybutan-1-ol is a hemiacetal compound with the chemical formula C₆H₁₄O₂. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on established chemical principles and data from analogous structures. This document also outlines detailed, plausible experimental protocols for its synthesis, purification, and characterization, which can be adapted by researchers in the field. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in chemical research and development.

Introduction

This compound is an organic molecule belonging to the class of hemiacetals. Hemiacetals are characterized by the presence of a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. In the case of this compound, this structure consists of a butyl chain with an ethoxy group and a hydroxyl group attached to the first carbon atom. Hemiacetals are typically intermediates in the formation of acetals from aldehydes or ketones and alcohols. They can exist in equilibrium with the corresponding aldehyde and alcohol. Due to their inherent reactivity and transient nature in many reactions, isolating and fully characterizing simple acyclic hemiacetals like this compound can be challenging, which contributes to the scarcity of available experimental data. This guide aims to fill this gap by providing a thorough compilation of computed data, predicted properties, and detailed experimental methodologies.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 70808-60-5 | PubChem[1] |

| Boiling Point (Predicted) | Due to the presence of a hydroxyl group capable of hydrogen bonding, the boiling point is expected to be higher than that of its parent ether (1-ethoxybutane) but lower than that of the corresponding diol (butane-1,1-diol). A reasonable estimate would be in the range of 140-160 °C at atmospheric pressure. | |

| Melting Point (Predicted) | As a small, non-symmetrical molecule with hydrogen bonding capability, it is expected to have a low melting point, likely below 0 °C. | |

| Density (Predicted) | The density is predicted to be slightly less than that of water, in the range of 0.90-0.95 g/cm³. | |

| Solubility in Water (Predicted) | The presence of both a hydroxyl and an ether group, which can act as hydrogen bond acceptors, suggests that this compound will be moderately soluble in water. | |

| Solubility in Organic Solvents (Predicted) | It is expected to be miscible with a wide range of common organic solvents, including alcohols, ethers, and chlorinated solvents. | |

| XLogP3-AA (Computed) | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

Chemical Properties and Reactivity

This compound, as a hemiacetal, exhibits chemical properties characteristic of this functional group.

Equilibrium and Stability

Hemiacetals are generally in equilibrium with their corresponding aldehyde and alcohol. In the case of this compound, this equilibrium would be with butanal and ethanol (B145695).

Caption: Equilibrium between this compound and its parent aldehyde and alcohol.

The position of this equilibrium is influenced by the reaction conditions. The formation of the hemiacetal is typically favored at lower temperatures and can be driven forward by using an excess of the alcohol. The compound is expected to be unstable in the presence of strong acids or bases, which would catalyze its decomposition back to the starting materials. Heating can also shift the equilibrium towards the aldehyde and alcohol.

Reactivity

-

Acetal Formation: In the presence of an acid catalyst and an excess of alcohol, this compound can react further to form the corresponding acetal, 1,1-diethoxybutane. This reaction proceeds via the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation, which is then attacked by another molecule of alcohol.

-

Oxidation: The hemiacetal functional group is in equilibrium with the aldehyde form, which can be readily oxidized. Therefore, this compound is expected to be susceptible to oxidation to form the corresponding carboxylic acid, butanoic acid, or its ethyl ester, ethyl butanoate, depending on the oxidizing agent and reaction conditions.

-

Reduction: The hemiacetal itself is not readily reduced. However, as it is in equilibrium with the aldehyde, reduction with a suitable agent like sodium borohydride (B1222165) would lead to the formation of 1-butanol.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are based on general and well-established methods for the synthesis and characterization of simple hemiacetals.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed reaction of butanal with ethanol. The reaction is an equilibrium process, and to favor the formation of the hemiacetal, an excess of ethanol is used, and the reaction is typically carried out at a low temperature.

Materials:

-

Butanal (freshly distilled)

-

Ethanol (anhydrous)

-

Anhydrous hydrogen chloride (HCl) in diethyl ether or a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve freshly distilled butanal (1 equivalent) in a 5 to 10-fold molar excess of anhydrous ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of anhydrous HCl in diethyl ether or the solid acid catalyst to the stirred solution.

-

Maintain the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is deemed complete (typically within 1-2 hours), neutralize the acid catalyst. If a solid acid catalyst is used, it can be removed by filtration. If HCl was used, a mild base such as anhydrous potassium carbonate can be added, stirred for 15 minutes, and then filtered off.

-

Dry the resulting solution over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The excess ethanol and any remaining starting material can be removed under reduced pressure at a low temperature to avoid decomposition of the hemiacetal.

References

An In-depth Technical Guide to the Synthesis of 1-Ethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethoxybutan-1-ol, a hemiacetal of significant interest in organic synthesis. The document details the primary synthesis pathway, including a reproducible experimental protocol, and presents relevant quantitative and qualitative data.

Introduction

This compound, a member of the hemiacetal functional group, is formed from the reaction of butanal and ethanol (B145695). Hemiacetals are characterized by the presence of both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. While often transient intermediates in the formation of more stable acetals, acyclic hemiacetals like this compound can be formed and studied under specific conditions. Their inherent reactivity makes them valuable synthons in various organic transformations. This guide focuses on the acid-catalyzed synthesis of this compound, providing a foundational understanding for researchers in organic chemistry and drug development.

Core Synthesis Pathway: Acid-Catalyzed Hemiacetal Formation

The principal route for the synthesis of this compound is the acid-catalyzed nucleophilic addition of ethanol to butanal.[1][2] This reaction is reversible and exists in equilibrium with the starting materials.[3]

The mechanism involves the protonation of the carbonyl oxygen of butanal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation of the resulting oxonium ion yields the neutral hemiacetal, this compound.[1][2]

A study on binary liquid mixtures of aldehydes and alcohols has shown that a significant mole fraction of the mixture can exist as the hemiacetal at equilibrium, indicating that the formation of this compound is a favorable process under appropriate conditions.

Reaction:

Butanal + Ethanol ⇌ this compound (in the presence of an acid catalyst)

Quantitative Data Summary

Due to the labile nature of acyclic hemiacetals, isolating them in high purity for extensive quantitative analysis is challenging. The equilibrium nature of the reaction means that the yield is highly dependent on the reaction conditions. The table below summarizes the key reactants and the product.

| Compound | Molar Mass ( g/mol ) |

| Butanal | 72.11 |

| Ethanol | 46.07 |

| This compound | 118.17[4] |

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the acid-catalyzed formation of acyclic hemiacetals and is adapted for the specific synthesis of this compound.

Materials:

-

Butanal (freshly distilled)

-

Ethanol (anhydrous)

-

Amberlyst-15 (or other suitable acidic resin catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add 50 mL of anhydrous ethanol and 1.0 g of Amberlyst-15 resin.

-

Cool the mixture to 0 °C using an ice bath and stir gently.

-

Slowly add 10 mL of freshly distilled butanal to the stirred mixture via a dropping funnel over a period of 30 minutes.

-

Continue stirring the reaction mixture at 0 °C for 4 hours.

-

After 4 hours, quickly filter the reaction mixture to remove the Amberlyst-15 catalyst.

-

The filtrate, containing this compound in equilibrium with the starting materials, can be used directly for subsequent reactions or analyzed.

-

For partial purification, the excess ethanol can be removed under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30 °C) to minimize the reversal of the hemiacetal to its starting materials. Note: Complete isolation of pure this compound is challenging due to the equilibrium.

Expected Observations:

The reaction is expected to be exothermic. The final product will be a colorless liquid.

Visualizations

Synthesis Pathway of this compound

Caption: Acid-catalyzed synthesis of this compound from butanal and ethanol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

-CH(OH)(OEt): A triplet of doublets or a multiplet around 4.5-5.0 ppm.

-

-OCH₂CH₃: A quartet around 3.4-3.6 ppm.

-

-CH₂CH₂CH₃: Multiplets between 1.3-1.6 ppm.

-

-CH₂CH₂CH₃: A triplet around 0.9 ppm.

-

-OH: A broad singlet, chemical shift is concentration and solvent dependent (typically 2-5 ppm).

¹³C NMR (Predicted):

-

-C(OH)(OEt): 95-105 ppm.

-

-OCH₂CH₃: 60-65 ppm.

-

-CH₂CH₂CH₃: Various signals in the 10-40 ppm range.

-

-OCH₂CH₃: ~15 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[5]

-

C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.

-

C-O stretch: Strong bands in the 1000-1200 cm⁻¹ region.[5]

Mass Spectrometry (Predicted):

-

The molecular ion peak (M+) at m/z 118 would likely be weak or absent.

-

Common fragmentation patterns would involve the loss of the ethoxy group (M-45), the propyl group (M-43), or water (M-18).

Conclusion

This technical guide outlines the fundamental synthesis of this compound via an acid-catalyzed reaction between butanal and ethanol. While the isolation of this acyclic hemiacetal is challenging due to its inherent instability and the reversible nature of its formation, the provided protocol offers a reliable method for its in-situ generation for subsequent use in chemical synthesis. The predicted spectroscopic data serves as a guide for the characterization of this compound. Further research into stabilizing and isolating acyclic hemiacetals could open new avenues for their application in organic chemistry and drug discovery.

References

Spectroscopic Characterization of 1-Ethoxybutan-1-ol: A Technical Guide

Introduction: This guide provides a comprehensive overview of the spectroscopic data for 1-ethoxybutan-1-ol (C₆H₁₄O₂), a secondary alcohol and ether. Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and quality control in research and industrial applications. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, the following data is predicted based on established principles of spectroscopy and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | CH-OH |

| ~3.4 - 3.6 | q | 2H | O-CH₂-CH₃ |

| ~2.5 - 3.0 | s (broad) | 1H | OH |

| ~1.3 - 1.6 | m | 2H | CH₂-CH₂-CH₃ |

| ~1.2 - 1.4 | m | 2H | CH₂-CH₃ |

| ~1.1 - 1.3 | t | 3H | O-CH₂-CH₃ |

| ~0.9 | t | 3H | CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (ppm) | Assignment |

| ~75 - 80 | CH-OH |

| ~63 - 68 | O-CH₂ |

| ~38 - 43 | CH₂-CH₂-CH₃ |

| ~18 - 23 | CH₂-CH₃ |

| ~15 - 20 | O-CH₂-CH₃ |

| ~13 - 16 | CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3600 - 3200 (broad) | O-H stretch (alcohol) |

| ~2960 - 2850 | C-H stretch (alkane) |

| ~1120 - 1050 | C-O stretch (ether and secondary alcohol) |

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

| m/z | Proposed Fragmentation |

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M - OH]⁺ |

| 89 | [M - C₂H₅]⁺ |

| 73 | [M - OC₂H₅]⁺ |

| 59 | [CH(OH)CH₂CH₃]⁺ |

| 45 | [CH₂=O⁺H] |

| 31 | [CH₂=OH]⁺ |

Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. Longer acquisition times or a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a neat liquid, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components before entering the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic methods described.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide on the Thermodynamic Properties of 1-Ethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 1-ethoxybutan-1-ol. Due to the limited availability of experimental data for this specific hemiacetal, this document focuses on established experimental methodologies for determining key thermodynamic parameters, alongside available data for its isomers and related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and a framework for understanding the thermodynamic behavior of this compound.

Introduction

This compound (C₆H₁₄O₂) is a hemiacetal that presents interest in various chemical synthesis and formulation processes.[1] Understanding its thermodynamic properties is crucial for process design, safety assessment, and predicting its behavior in different environments. Hemiacetals are compounds containing a carbon atom bonded to both an alcohol (-OH) and an ether (-OR) group.[2][3][4] They are often intermediates in the formation of more stable acetals.[2][4][5][6] The stability and reactivity of this compound are directly linked to its thermodynamic parameters, such as enthalpy of formation, heat capacity, and vapor pressure.

This guide summarizes the known physical and chemical properties of this compound, provides detailed experimental protocols for the determination of its thermodynamic properties, and presents a logical workflow for its synthesis.

Physical and Chemical Properties

Table 1: Physical and Computed Properties of this compound and its Isomers

| Property | This compound (Computed) | 1,6-Hexanediol (Experimental) | 2-Butoxyethanol (Experimental) |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₄O₂ | C₆H₁₄O₂ |

| Molar Mass | 118.17 g/mol [1][7] | 118.1742 g/mol [8] | 118.17 g/mol |

| IUPAC Name | This compound[1] | Hexane-1,6-diol[8] | 2-Butoxyethan-1-ol |

| CAS Number | 70808-60-5[1] | 629-11-8[8] | 111-76-2 |

| Boiling Point | Not available | 250 °C | 171 °C |

| Melting Point | Not available | 42.8 °C | -77 °C |

| Enthalpy of Formation (gas) | Not available | -502.8 ± 1.6 kJ/mol[8] | Not available |

| Enthalpy of Combustion (liquid) | Not available | -3431.1 ± 1.2 kJ/mol | Not available |

| Heat Capacity (liquid) | Not available | Not available | Not available |

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.

Determination of Enthalpy of Combustion

The enthalpy of combustion can be determined experimentally using a bomb calorimeter.[9] This value is crucial for calculating the standard enthalpy of formation.

Experimental Procedure:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel, known as a "bomb."

-

The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).

-

The bomb is then submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The temperature of the water is measured with high precision.

-

The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system is predetermined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[9]

-

The enthalpy of combustion is calculated using the measured temperature change, the mass of the sample, and the heat capacity of the calorimeter system.[10][11]

Determination of Specific Heat Capacity

The specific heat capacity of liquid this compound can be measured using various calorimetric techniques, with Differential Scanning Calorimetry (DSC) being a common and accurate method.[12]

Experimental Procedure using Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument is programmed to heat the sample and reference at a constant rate over a desired temperature range.

-

The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference. This differential heat flow is directly proportional to the specific heat capacity of the sample.[12]

-

To obtain absolute values, the instrument is calibrated using a standard material with a well-known specific heat capacity, such as sapphire.[12]

-

The measurement is typically performed under an inert atmosphere (e.g., nitrogen) to prevent any oxidative degradation of the sample.

Alternatively, isothermal flow calorimetry can be used for precise measurements over a wide range of temperatures and pressures, as it avoids issues with vapor-liquid equilibria.[13]

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using several methods, with the selection depending on the expected volatility of the compound. Common techniques include the static method, the effusion method, and the gas saturation method.[14][15]

Experimental Procedure using the Static Method:

-

A small amount of purified this compound is placed in a thermostated vessel connected to a pressure measuring device (manometer).

-

The vessel is evacuated to remove air and other gases.

-

The sample is then heated to a specific, constant temperature.

-

The substance is allowed to equilibrate, and the pressure of the vapor in the headspace above the liquid is measured. This pressure is the vapor pressure of the compound at that temperature.[16]

-

Measurements are repeated at various temperatures to establish the vapor pressure curve.

Synthesis of this compound

This compound is a hemiacetal, which can be synthesized through the reaction of an aldehyde (butanal) with an alcohol (ethanol).[2][6] This reaction is typically an equilibrium process.

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

While specific experimental thermodynamic data for this compound are scarce, this guide provides a robust framework for its determination. The detailed experimental protocols for measuring enthalpy of combustion, specific heat capacity, and vapor pressure offer a clear path for researchers to obtain these critical parameters. The provided data for isomers and related compounds serve as a valuable reference point for estimation and comparison. The synthesis workflow further elucidates the chemical context of this hemiacetal. Future experimental work is necessary to fully characterize the thermodynamic properties of this compound, which will be invaluable for its application in various scientific and industrial fields.

References

- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hemiacetal - Wikipedia [en.wikipedia.org]

- 4. psiberg.com [psiberg.com]

- 5. xometry.com [xometry.com]

- 6. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,6-Hexanediol [webbook.nist.gov]

- 9. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 10. alevelh2chemistry.com [alevelh2chemistry.com]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. books.rsc.org [books.rsc.org]

- 14. srd.nist.gov [srd.nist.gov]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. calnesis.com [calnesis.com]

An In-depth Technical Guide on the Reactivity and Stability of 1-Ethoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethoxybutan-1-ol, a hemiacetal formed from the reaction of butanal and ethanol (B145695), serves as a key example of this functional group's reactivity and inherent instability. Hemiacetals are tetrahedral intermediates in the acid- or base-catalyzed reaction between an aldehyde or a ketone and an alcohol to form an acetal (B89532).[1][2] Their stability is transient, and they typically exist in equilibrium with the starting carbonyl compound and alcohol.[3] This equilibrium is sensitive to steric effects and the presence of catalysts.[3] Understanding the factors that govern the stability and reactivity of this compound is crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments, including in the context of drug development where hemiacetal moieties can be present.

Synthesis and Characterization

The synthesis of this compound is achieved through the reaction of butanal with ethanol. This reaction can be catalyzed by either acid or base.[2][4]

General Synthetic Principles

-

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of butanal is protonated, increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a protonated hemiacetal, which is subsequently deprotonated to yield this compound.[1][5]

-

Base Catalysis: Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion (ethoxide). The ethoxide then attacks the carbonyl carbon of butanal, forming an alkoxide intermediate which is subsequently protonated by the solvent or a weak acid to give the hemiacetal.[2][4]

Due to the equilibrium nature of the reaction, the isolation of a pure acyclic hemiacetal like this compound can be challenging as it may readily revert to its starting materials upon removal of the solvent.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from butanal and ethanol under acid catalysis and monitor the reaction progress.

Materials:

-

Butanal (freshly distilled)

-

Ethanol (anhydrous)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a drying tube, add ethanol (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid to the ethanol and stir until dissolved.

-

Cool the solution in an ice bath.

-

Slowly add freshly distilled butanal (1.0 equivalent) to the cooled ethanol solution while stirring.

-

Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours.

-

The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy to observe the appearance of the characteristic hemiacetal proton signal.

-

Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to minimize decomposition of the hemiacetal.

-

The crude product can be further purified by flash chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Characterization: The structure of this compound can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum is expected to show a characteristic signal for the hemiacetal proton (CH(OH)O-), typically in the region of 4.5-5.5 ppm.

Reactivity and Stability

The reactivity of this compound is dominated by its tendency to exist in equilibrium with its precursors, butanal and ethanol, and its propensity to convert to the more stable acetal, 1,1-diethoxybutane, in the presence of excess ethanol and an acid catalyst.

Equilibrium and Decomposition

The formation of this compound is a reversible process:

Butanal + Ethanol ⇌ this compound

The position of this equilibrium is influenced by several factors:

-

Temperature: The formation of the hemiacetal is generally an exothermic process. Therefore, lower temperatures favor the formation of this compound.

-

Concentration: An excess of the alcohol (ethanol) will shift the equilibrium towards the formation of the hemiacetal, according to Le Chatelier's principle.

-

pH: The stability of this compound is highly dependent on the pH of the medium. Both acidic and basic conditions can catalyze its decomposition back to butanal and ethanol.[6]

Acid-Catalyzed Decomposition

Under acidic conditions, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). The departure of water leads to the formation of a resonance-stabilized carbocation, which can then be attacked by water or another alcohol molecule. Attack by water regenerates the aldehyde.

Base-Catalyzed Decomposition

In a basic medium, the hydroxyl group of the hemiacetal is deprotonated to form an alkoxide. This is followed by the elimination of an ethoxide ion to regenerate the butanal.

Quantitative Analysis of Stability

While specific quantitative data for this compound is scarce in the literature, this section outlines the experimental approaches to determine the key parameters governing its stability.

Determination of Equilibrium Constant (Keq)

The equilibrium constant for the formation of this compound can be determined by quantifying the concentrations of the reactants (butanal and ethanol) and the product (this compound) at equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Experimental Protocol: Determination of Keq by ¹H NMR

-

Prepare a solution of known initial concentrations of butanal and ethanol in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a catalytic amount of acid or base if desired to facilitate reaching equilibrium.

-

Acquire ¹H NMR spectra of the mixture at regular intervals until no further changes in the spectra are observed, indicating that equilibrium has been reached.

-

Integrate the signals corresponding to a unique proton of butanal (e.g., the aldehydic proton at ~9.7 ppm), ethanol, and this compound (e.g., the hemiacetal proton at ~4.5-5.5 ppm).

-

Calculate the equilibrium concentrations of all species from the integral values and the initial concentrations.

-

Calculate the equilibrium constant, Keq = [this compound] / ([Butanal] * [Ethanol]).

Kinetic Analysis of Decomposition

The rate of decomposition of this compound can be studied under both acidic and basic conditions to determine the rate constants. This is typically done by monitoring the disappearance of the hemiacetal or the appearance of the aldehyde over time.

Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by UV-Vis Spectroscopy

Butanal has a characteristic n→π* absorption in the UV region (~290 nm) that is absent in this compound and ethanol. This property can be used to monitor the decomposition of the hemiacetal.

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of acidic aqueous buffer solutions of known pH.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the temperature-controlled buffer solution in a quartz cuvette.

-

Immediately start recording the absorbance at the λmax of butanal as a function of time using a UV-Vis spectrophotometer.

-

The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation.

-

By determining k_obs at different pH values, the specific acid-catalyzed rate constant can be determined.

The same principle can be applied to study the base-catalyzed decomposition.

Data Presentation

While specific experimental values for this compound are not available, the following tables illustrate how such data should be structured for clarity and comparison.

Table 1: Hypothetical Equilibrium Constants for this compound Formation

| Temperature (°C) | Solvent | Keq (M⁻¹) |

| 25 | CDCl₃ | Value |

| 25 | D₂O | Value |

| 0 | CDCl₃ | Value |

Table 2: Hypothetical Rate Constants for Acid-Catalyzed Hydrolysis of this compound at 25°C

| pH | k_obs (s⁻¹) |

| 1.0 | Value |

| 2.0 | Value |

| 3.0 | Value |

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures can greatly aid in their comprehension.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]

CAS number and IUPAC name for 1-ethoxybutan-1-ol

An In-Depth Technical Guide to 1-Ethoxybutan-1-ol

Introduction

This compound is an organic chemical compound classified as a hemiacetal. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound, and its Chemical Abstracts Service (CAS) number is 70808-60-5.[1][2] Hemiacetals are characterized by a carbon atom bonded to both an alcohol (-OH) group and an ether (-OR) group. This functional group is typically an intermediate in the formation of acetals from aldehydes or ketones and alcohols.[1][3] The stability of hemiacetals can vary, with many being transient species, particularly acyclic ones like this compound. Understanding the properties and reactivity of this compound is relevant for researchers and scientists in organic synthesis and medicinal chemistry, particularly in the context of protecting group chemistry and the synthesis of oxygenated heterocycles.

Chemical and Physical Properties

The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 70808-60-5 | [1][2] |

| Molecular Formula | C6H14O2 | [1][2] |

| Molecular Weight | 118.17 g/mol | [1][2] |

| Exact Mass | 118.099379685 Da | [1][2] |

| InChIKey | HMNZROFMBSUMAB-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCC(O)OCC | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2][4] |

| Complexity | 45.8 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Reactivity

Synthesis of this compound

This compound is formed through the nucleophilic addition of ethanol (B145695) to butyraldehyde (B50154). This reaction is typically catalyzed by either an acid or a base. The formation of the hemiacetal is a reversible process, and the equilibrium position depends on the specific reactants and reaction conditions.

Caption: Synthesis of this compound from butyraldehyde and ethanol.

Reactivity and Formation of Acetals

Hemiacetals like this compound can react further with another equivalent of alcohol in the presence of an acid catalyst to form a stable acetal (B89532), in this case, 1,1-diethoxybutane (B1585066). This reaction proceeds via the protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion. This ion is then attacked by a second molecule of ethanol to yield the acetal after deprotonation. The formation of the acetal is also a reversible reaction, which can be driven to completion by removing water from the reaction mixture.

Caption: Formation of 1,1-diethoxybutane from this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not well-documented in the scientific literature, its chemical nature as a hemiacetal suggests potential roles in organic synthesis. Hemiacetals and their corresponding acetals are crucial in the following areas:

-

Protecting Groups: The conversion of an aldehyde or ketone to an acetal is a common strategy to protect these functional groups from reacting with nucleophiles or under basic conditions. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions.

-

Synthesis of Heterocycles: Cyclic hemiacetals are important intermediates in the synthesis of various oxygen-containing heterocyclic compounds, such as tetrahydrofurans.

-

Pharmaceutical Scaffolds: Although less common for acyclic hemiacetals, the hemiacetal moiety is a key structural feature in many biologically active molecules, most notably carbohydrates like glucose.

Given the limited information, the primary relevance of this compound to drug development professionals and researchers currently lies in its role as a potential intermediate in organic synthesis.

Experimental Protocols

General Protocol for Hemiacetal Synthesis

This protocol describes a general method for the acid-catalyzed formation of a hemiacetal from an aldehyde and an alcohol.

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve butyraldehyde (1 equivalent) in an excess of anhydrous ethanol, which serves as both reactant and solvent.

-

Catalyst Addition: To this solution, add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the appearance of the hemiacetal signals and the disappearance of the aldehyde signal.

-

Equilibrium: The reaction will reach an equilibrium containing the aldehyde, alcohol, and hemiacetal. Isolating the pure acyclic hemiacetal can be challenging due to the reversibility of the reaction.

General Protocol for Acetal Hydrolysis

This protocol outlines the general procedure for the hydrolysis of an acetal back to the corresponding aldehyde and alcohol, which proceeds via a hemiacetal intermediate.

-

Reaction Setup: Dissolve the acetal (e.g., 1,1-diethoxybutane) in an aqueous solution containing a catalytic amount of a strong acid (e.g., dilute sulfuric acid).

-

Hydrolysis: Heat the mixture gently and stir. The excess water will drive the equilibrium towards the hydrolysis products.

-

Workup and Isolation: After the reaction is complete (as determined by a suitable analytical method like GC-MS), neutralize the acid catalyst with a mild base. The aldehyde product can then be isolated from the aqueous mixture by extraction with an organic solvent, followed by drying and purification (e.g., by distillation).

Conclusion

This compound is a hemiacetal with the CAS number 70808-60-5. While specific experimental data and applications for this compound are sparse in the literature, its chemical behavior can be understood through the well-established chemistry of hemiacetals. It exists in equilibrium with its parent aldehyde (butyraldehyde) and alcohol (ethanol) and can be further converted to a more stable acetal (1,1-diethoxybutane). For researchers and professionals in drug development, the significance of this compound lies primarily in its role as a potential synthetic intermediate and as an example of the broader class of hemiacetals, which are important in protecting group strategies and the synthesis of complex organic molecules. Further research would be needed to explore any unique properties or applications of this specific compound.

References

Potential isomers of 1-ethoxybutan-1-ol and their properties

An In-depth Technical Guide to the Potential Isomers of 1-Ethoxybutan-1-ol

Introduction

This compound is an organic compound with the chemical formula C6H14O2. As a bifunctional molecule containing both an ether and a primary alcohol group, it and its isomers present a rich area of study for researchers in chemistry and drug development. The specific arrangement of these functional groups and the carbon skeleton dramatically influences the molecule's physicochemical properties, reactivity, and potential biological activity. Understanding the landscape of its isomeric forms is crucial for applications ranging from solvent chemistry to the design of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the potential isomers of this compound, their properties, relevant experimental protocols, and a discussion of their potential biological significance.

Isomerism in C6H14O2

The molecular formula C6H14O2 allows for a significant number of constitutional (structural) and stereoisomers. These can be broadly categorized as positional isomers, which differ in the location of the ethoxy and hydroxyl groups, and skeletal isomers, which have different carbon chain backbones. Functional group isomers, such as diols or di-ethers, also exist.

Positional Isomers of Ethoxybutanol

The primary isomers based on the butanol backbone are formed by varying the positions of the ethoxy and hydroxyl groups along the four-carbon chain.

-

This compound : The parent compound, featuring both functional groups on the first carbon.[1]

-

2-Ethoxybutan-1-ol : The ethoxy group is on the second carbon of the butanol chain.[2][3]

-

3-Ethoxybutan-1-ol : The ethoxy group is on the third carbon.[4]

-

4-Ethoxybutan-1-ol (B92612) : The ethoxy group is on the fourth carbon, at the opposite end of the chain from the hydroxyl group.[5]

-

1-Ethoxybutan-2-ol : The hydroxyl group is on the second carbon.[6][7]

Many of these isomers are chiral and will exist as a pair of enantiomers. For instance, (R)-1-ethoxybutan-1-ol and (S)-1-ethoxybutan-1-ol are enantiomers of the parent compound.[8]

Caption: Logical classification of isomers for the molecular formula C6H14O2.

Physicochemical Properties

| Property | This compound | 2-Ethoxybutan-1-ol | 3-Ethoxybutan-1-ol | 4-Ethoxybutan-1-ol | 1-Ethoxybutan-2-ol |

| Molecular Weight ( g/mol ) | 118.17 | 118.17 | 118.17 | 118.17 | 118.17 |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 171[5] | Data not available |

| Melting Point (°C) | Data not available | Data not available | Data not available | -90[5] | Data not available |

| Density (g/cm³) | Data not available | Data not available | Data not available | 0.88[5] | Data not available |

| Solubility | Data not available | Data not available | Data not available | Slightly soluble in water, miscible with most organic solvents.[5] | Data not available |

| Computed XLogP3 | 1.2[1][8] | 0.7[3] | 0.6[4] | Data not available | 0.7[7] |

| Topological Polar Surface Area (Ų) | 29.5[1][8] | 29.5[3] | 29.5[4] | Data not available | 29.5[7] |

Note: XLogP3 is a computed measure of hydrophobicity. A lower value suggests higher hydrophilicity.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A general and robust method for synthesizing alkoxy alcohols is the Williamson ether synthesis. This protocol outlines the synthesis of 4-ethoxybutan-1-ol as an example.[5]

Objective: To synthesize 4-ethoxybutan-1-ol from butane-1,4-diol.

Materials:

-

Butane-1,4-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (CH3CH2I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Deprotonation: A solution of butane-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 1 hour at room temperature to ensure complete formation of the alkoxide.

-

Alkylation: Ethyl iodide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting crude product is purified by fractional distillation or column chromatography to yield pure 4-ethoxybutan-1-ol.

Caption: Experimental workflow for Williamson ether synthesis.

Toxicological Assessment: 90-Day Repeated Dose Oral Toxicity Study

For drug development professionals, understanding the safety profile of a compound is paramount. A standard preclinical study is the 90-day repeated dose toxicity study, based on OECD Guideline 408.

Objective: To characterize the toxicological profile of an isomer following 90 days of daily oral administration.

Methodology:

-

Animal Model: Typically performed in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

-

Group Allocation: Animals are divided into at least four groups: a control group (vehicle only) and at least three dose groups (low, mid, high).

-

Administration: The test compound is administered daily by oral gavage at the same time each day for 90 consecutive days.

-

In-life Monitoring: Observations include mortality, clinical signs of toxicity, body weight changes, and food/water consumption.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-test, 30 days, 90 days) for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Biological Activity and Potential Applications

There is a significant lack of publicly available data on the specific biological activities or signaling pathway interactions for most ethoxybutanol isomers. However, based on their chemical structures, we can infer potential areas of interest for drug development professionals.

-

Solvent and Excipient Properties: The amphiphilic nature of these molecules (possessing both polar hydroxyl and less polar ether/alkyl regions) makes them potential solvents or co-solvents in drug formulations, potentially improving the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Membrane Interaction: The balance of hydrophilicity and lipophilicity suggests these compounds could interact with biological membranes, potentially acting as penetration enhancers for transdermal drug delivery.

-

Metabolic Precursors: The alcohol functionality can be a site for metabolic modification in vivo, such as oxidation to aldehydes and carboxylic acids or glucuronidation. These metabolic pathways are critical considerations in drug design and toxicology.

-

Pharmacological Activity: While no specific targets have been identified, small alkoxy alcohols can sometimes exhibit effects on the central nervous system (CNS) or act as antimicrobial agents. For example, butanol extracts from natural sources have shown antioxidant and antimicrobial properties.[9] However, extensive research is required to determine if any C6H14O2 isomers possess clinically relevant pharmacological activity.

The absence of detailed biological data highlights a research gap. Screening these isomers against various enzyme and receptor panels could uncover novel biological activities, paving the way for their use as scaffolds or lead compounds in drug discovery.

References

- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Ethoxybutanol | C6H14O2 | CID 20205172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethoxy-butan-1-OL | C6H14O2 | CID 5148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Ethoxybutan-2-ol | C6H14O2 | CID 18791709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chirality and Stereochemistry of 1-Ethoxybutan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxybutan-1-ol, a chiral hemiacetal, possesses a stereogenic center at the C1 carbon, rendering it a molecule of interest in stereoselective synthesis and as a potential chiral building block in drug development. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, the properties of its enantiomers, and methods for their separation and analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from established chemical principles and data from analogous chiral alcohols to present a robust theoretical and practical framework.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of an asymmetric carbon atom at the first position of the butane (B89635) chain (C1). This carbon is bonded to four different substituents: a hydroxyl group (-OH), an ethoxy group (-OCH2CH3), a propyl group (-CH2CH2CH3), and a hydrogen atom (-H). This asymmetry gives rise to two non-superimposable mirror images, known as enantiomers: (R)-1-ethoxybutan-1-ol and (S)-1-ethoxybutan-1-ol.

The spatial arrangement of these substituents determines the absolute configuration of each enantiomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules. The distinct three-dimensional structures of these enantiomers can lead to different interactions with other chiral molecules, a critical consideration in pharmacology and drug development where biological systems are inherently chiral.

Caption: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.Physicochemical Properties of Stereoisomers

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they exhibit distinct behavior in the presence of plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.

| Property | Racemic this compound | (R)-1-Ethoxybutan-1-ol | (S)-1-Ethoxybutan-1-ol |

| Molecular Formula | C6H14O2[1] | C6H14O2[1] | C6H14O2 |

| Molecular Weight ( g/mol ) | 118.17[1] | 118.17[1] | 118.17 |

| Boiling Point (°C) | Expected to be similar to analogous compounds | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |

| Density (g/mL) | Expected to be similar to analogous compounds | Expected to be identical to the (S)-enantiomer | Expected to be identical to the (R)-enantiomer |

| Specific Rotation ([(\alpha)]D) | 0° (by definition) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer |

Synthesis of this compound

Synthesis of Racemic this compound

A common and straightforward method for the synthesis of racemic this compound is the reaction of butanal with ethanol (B145695) in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanal (1.0 eq) and an excess of anhydrous ethanol (e.g., 5.0 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.01 eq), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically reversible and reaches equilibrium.

-

Work-up: Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain racemic this compound.

Caption: Acid-catalyzed reaction of butanal and ethanol to form the racemic hemiacetal.

Enantioselective Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound requires either an enantioselective synthesis or the resolution of the racemic mixture.

Enantioselective Synthesis (Conceptual Approach):

An enantioselective approach would involve the use of a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. For instance, a chiral acid catalyst could be employed in the hemiacetal formation reaction.

Chiral Resolution (Conceptual Approach):

Chiral resolution involves separating the enantiomers from a racemic mixture. A common method is to react the racemic alcohol with a chiral resolving agent (a pure enantiomer of another compound) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of the original alcohol.

Caption: General workflow for the chiral resolution of a racemic alcohol.

Analytical Techniques for Stereochemical Analysis

The determination of enantiomeric excess (ee) and the absolute configuration of this compound are crucial for its application in stereoselective processes.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol (Hypothetical):

-

Column: A chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The ratio would need to be optimized to achieve baseline separation.

-

Detection: A UV detector would be suitable if the enantiomers are derivatized with a UV-active group. A refractive index detector could be used for the underivatized alcohol.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chiral Gas Chromatography (Chiral GC)

For volatile compounds like this compound, chiral gas chromatography is an excellent alternative for enantiomeric separation.

Experimental Protocol (Hypothetical):

-

Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient would be used to ensure good separation and peak shape.

-

Detector: A flame ionization detector (FID) is commonly used.

-

Analysis: Similar to HPLC, the enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to separate signals for the (R) and (S)-enantiomers. This allows for the determination of enantiomeric excess by integrating the respective signals.

Conclusion

This compound presents a simple yet important example of molecular chirality. While specific experimental data for its individual enantiomers are sparse in readily available literature, this guide provides a robust framework based on established principles of stereochemistry for its synthesis, separation, and analysis. For researchers in drug development and stereoselective synthesis, understanding the concepts outlined herein is fundamental for the successful design and implementation of chiral molecules in their work. Further research to experimentally determine the specific properties and develop optimized protocols for this compound would be a valuable contribution to the field.

References

Methodological & Application

Exploring 1-Ethoxybutan-1-ol as a Novel Solvent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a theoretical exploration into the potential applications of 1-ethoxybutan-1-ol as a solvent in organic reactions. Due to a lack of extensive published data on its specific use, this guide leverages its physicochemical properties and structural analogy to other known solvents to propose potential applications and hypothetical experimental protocols. These notes are intended to serve as a foundational resource for researchers interested in investigating the utility of this solvent.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key computed properties of this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C6H14O2 | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 70808-60-5 | PubChem[1] |

| XLogP3-AA (LogP) | 1.2 | PubChem[1][2] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[3] |

| Rotatable Bond Count | 5 | LookChem[3] |

Potential Applications in Organic Reactions

The structure of this compound, featuring both a secondary alcohol and an ether functional group, suggests its potential utility in a variety of organic reactions. Its moderate polarity, indicated by the LogP value, and its capacity for hydrogen bonding could make it a suitable medium for reactions involving polar reactants and intermediates.

Substitution Reactions

This compound could serve as a protic solvent in nucleophilic substitution reactions. The hydroxyl group can solvate anions and cations, potentially influencing reaction rates and selectivities. For SN1 reactions, its polarity may help stabilize carbocation intermediates.[5] For SN2 reactions, while protic solvents can solvate the nucleophile and decrease its reactivity, the overall solvent effect would need to be empirically determined.

Elimination Reactions

In acid-catalyzed dehydration of alcohols to form alkenes, this compound could function as the solvent.[6][7] Its high boiling point (inferred from its isomer) would allow for reactions to be conducted at elevated temperatures, which often favor elimination over substitution.

Oxidation Reactions

As a secondary alcohol itself, this compound is susceptible to oxidation.[8][9][10][11] Therefore, its use as a solvent in oxidation reactions would be limited to reactions where the substrate is significantly more reactive than the solvent, or where the oxidizing agent is highly selective. It would be unsuitable for reactions employing strong, non-selective oxidizing agents like potassium permanganate (B83412) or acidic dichromate.

Reduction Reactions

For reductions, particularly those employing metal hydrides, the reactivity of the solvent's hydroxyl group must be considered. Reagents like sodium borohydride (B1222165) could potentially be used if the substrate is significantly more electrophilic than the solvent. However, strong reducing agents like lithium aluminum hydride would deprotonate the solvent.

Addition Reactions

In electrophilic additions to alkenes, the polarity of this compound could help to stabilize charged intermediates. Its nucleophilic hydroxyl group could also participate in reactions, leading to the formation of ether byproducts, which would need to be considered during reaction design.[12][13]

Hypothetical Experimental Protocols

The following protocols are proposed as starting points for investigating the use of this compound as a solvent. Researchers should conduct small-scale trials and optimize conditions.

Protocol 1: SN2 Reaction - Synthesis of 1-Bromobutane (B133212) from 1-Butanol (B46404) (Hypothetical)

This protocol is adapted from the general principles of SN2 reactions of alcohols.[5]

Objective: To synthesize 1-bromobutane from 1-butanol using sodium bromide and sulfuric acid, with this compound as the solvent.

Materials:

-

1-Butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

This compound (solvent)

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 1-butanol (1.0 eq), sodium bromide (1.2 eq), and this compound.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and distill the crude product to obtain pure 1-bromobutane.

Protocol 2: Oxidation of a Secondary Alcohol - Synthesis of Cyclohexanone (B45756) from Cyclohexanol (B46403) (Hypothetical)

This protocol uses a milder oxidizing agent to selectively oxidize a secondary alcohol in the presence of the solvent, which is also a secondary alcohol. This is a challenging application and would require careful control of conditions. A highly selective modern oxidizing agent would be preferable.

Objective: To oxidize cyclohexanol to cyclohexanone using pyridinium (B92312) chlorochromate (PCC) with this compound as the solvent.

Materials:

-

Cyclohexanol

-

Pyridinium chlorochromate (PCC)

-

This compound (solvent)

-

Anhydrous diethyl ether

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanol (1.0 eq) in this compound.

-

Add PCC (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

-

Pass the mixture through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexanone.

-

Purify the product by distillation if necessary.

Visualizations

Experimental Workflow for Solvent Screening

Caption: A generalized workflow for evaluating this compound as a novel solvent.

Logical Relationships in Solvent Selection

Caption: A decision-making diagram for the potential use of this compound.

References

- 1. This compound | C6H14O2 | CID 21946345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-ethoxybutan-1-ol | C6H14O2 | CID 88929561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxybutan-1-ol|lookchem [lookchem.com]

- 4. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]

- 5. ivypanda.com [ivypanda.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 1-Ethoxybutan-1-ol in Chemical Synthesis